molecular formula C9H8O2 B7860369 4-Prop-2-ynyloxy-phenol

4-Prop-2-ynyloxy-phenol

Cat. No.: B7860369
M. Wt: 148.16 g/mol
InChI Key: INSNDGAXTKABBR-UHFFFAOYSA-N
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Description

4-Prop-2-ynyloxy-phenol is an organic compound characterized by the presence of a phenol group substituted with a prop-2-ynyloxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Prop-2-ynyloxy-phenol typically involves the reaction of 4-hydroxyphenol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone. The reaction proceeds via an S_N2 mechanism, where the phenoxide ion, generated in situ, attacks the propargyl bromide, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Prop-2-ynyloxy-phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the alkyne group can lead to the formation of alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Propargyl bromide, potassium carbonate, acetone.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

    Substitution: Formation of various substituted phenol derivatives.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of alkenes or alkanes from the reduction of the alkyne group.

Scientific Research Applications

4-Prop-2-ynyloxy-phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Prop-2-ynyloxy-phenol involves its interaction with specific molecular targets, such as enzymes. For instance, its antiurease activity is attributed to its ability to inhibit the urease enzyme, thereby preventing the hydrolysis of urea into ammonia and carbon dioxide . The compound’s antibacterial activity is likely due to its ability to disrupt bacterial cell walls or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-1-(prop-2-ynyloxy)benzene
  • 2-Bromo-4-methyl-1-(prop-2-ynyloxy)benzene
  • 4,4’-(Propane-2,2-diyl)bis((prop-2-ynyloxy)benzene)

Uniqueness

4-Prop-2-ynyloxy-phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, such as enzyme inhibition and antibacterial activity .

Properties

IUPAC Name

4-prop-2-ynoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-2-7-11-9-5-3-8(10)4-6-9/h1,3-6,10H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSNDGAXTKABBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Hydroquinone (75.0 grams, 0.681 moles) is dissolved in 395 milliliters dimethylsulfoxide. The flask is purged with nitrogen, and aqueous sodium hydroxide (275 milliliters of a 5N solution, 1.375 moles) and water (210 milliliters) are added. Propargyl chloride (50.0 milliliters, 51.5 grams, 0.691 moles) is then added and the solution is stirred at room temperature overnight. The aqueous solution is washed twice with toluene, and then is acidified with 65 milliliters concentrated hydrochloric acid. The solution is extracted ten times with 100 milliliters toluene. The combined organic extracts are washed with 200 milliliters water and dried. Solvent is evaporated off and the crude product is distilled under vacuum. The boiling range of a fraction collected is between about 100° C. and about 109° C. at pressures between about 0.4 and 0.5 millimeters of mercury. The yield of monopropargyl ether is about 53 grams reflecting a yield of about 52 percent. Gas chromatography analysis shows no other products present.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
395 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Hydroquinone (49.6 g; 450 mM) was dissolved in 700 ml of anhydrous acetone in a two liter, 3-necked, round bottom flask equipped with reflux condensor, air stirrer and nitrogen bubbler. Potassium carbonate (65.6 g; 460 mM) was ground finely and then added to the reaction followed by propargylbromide (53.6 g; 450 mM). The reaction was heated at reflux for three days, cooled to room temperature, filtered and the solvent removed. The residue was taken up in ether and extracted three times with 2.5 N aqueous sodium hydroxide. The basic layers were acidified with concentrated hydrochloric acid while adding ice and extracted twice with ether. The combined ethereal layers were dried over magnesium sulfate, charcoal was added, and the mixture was filtered through celite. The solvent was removed in vacuo and the remaining dark brown sludge was purified by chromatography in two portions on a Waters Prep 500 equipped with two silica gel cartridges and eluted with 20% ethyl acetate in hexane after injecting in ether solution. This produced 21.4 g (64% of theory) of the desired p-propargyloxyphenol.
Quantity
49.6 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
65.6 g
Type
reactant
Reaction Step Two
Quantity
53.6 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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